![molecular formula C19H15N5O3 B2999971 1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-19-8](/img/structure/B2999971.png)
1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNP and is a pyrazolopyrimidinone derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Applications
Pyrazolo[3,4-d]pyrimidines are recognized for their versatile pharmacological potential. They have been synthesized and evaluated for various biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
Antimicrobial and Antifungal Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives have shown potent antimicrobial activity. For instance, a study developed derivatives with substantial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. This suggests the potential of pyrazolo[3,4-d]pyrimidine derivatives as templates for developing new antimicrobial agents (Beyzaei et al., 2017).
Anticancer Activity : Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anticancer properties. Certain derivatives have demonstrated significant inhibitory activity against cancer cell lines, indicating their potential use in cancer chemotherapy (Abdellatif et al., 2014).
Anti-Inflammatory Properties : The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with some compounds showing comparable activity to standard drugs. This highlights their potential as novel anti-inflammatory agents (Aggarwal et al., 2014).
Chemical Synthesis and Characterization
The chemical synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves innovative methodologies, including microwave-assisted synthesis and one-pot strategies, to produce a variety of derivatives efficiently. These synthetic approaches facilitate the exploration of their biological activities and the development of new therapeutic agents (Liu et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, a derivative of pyrazolo[3,4-d]pyrimidin-4-amine, has been reported to target src kinase . Src kinase plays a crucial role in cell proliferation and differentiation, making it a potential target for cancer treatment .
Mode of Action
The structurally similar compound mentioned earlier inhibits src kinase, which could potentially lead to the inhibition of cell proliferation and differentiation .
Biochemical Pathways
The compound might affect the MAPK signal transduction pathway, as suggested by the structurally similar Src kinase inhibitor . The MAPK pathway is involved in various cellular functions, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway could potentially disrupt these processes .
Pharmacokinetics
The structurally similar compound showed good pharmacokinetic properties and low toxicity .
Result of Action
The structurally similar compound showed potent anti-tnbc (triple negative breast cancer) activities both in vitro and in vivo .
properties
IUPAC Name |
1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-13-4-2-3-5-17(13)23-18-16(10-21-23)19(25)22(12-20-18)11-14-6-8-15(9-7-14)24(26)27/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDVCHLXIKWOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
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